molecular formula C19H17FN2O4 B2650069 N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,5-dimethoxybenzamide CAS No. 953251-30-4

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,5-dimethoxybenzamide

Cat. No. B2650069
CAS RN: 953251-30-4
M. Wt: 356.353
InChI Key: AQRXZYXZNALORM-UHFFFAOYSA-N
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Description

The compound is a derivative of isoxazole, a five-membered ring molecule with two heteroatoms (one nitrogen and one oxygen). The molecule also contains a fluorophenyl group and a dimethoxybenzamide group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The isoxazole ring, the fluorophenyl group, and the dimethoxybenzamide group will all contribute to the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorophenyl group could increase its lipophilicity, while the dimethoxybenzamide group could contribute to its solubility .

Scientific Research Applications

Assessment of Cellular Proliferation in Tumors

N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-^18F-fluoroethoxy)-5-methylbenzamide (^18F-ISO-1), a derivative closely related to the chemical , has been evaluated for its ability to image tumor proliferation in patients with malignant neoplasms using PET imaging. This study demonstrated a significant correlation between ^18F-ISO-1 uptake in tumors and the Ki-67 proliferation index, suggesting its potential utility in assessing the proliferative status of solid tumors (Dehdashti et al., 2013).

Pharmacological and Behavioral Profile

The pharmacological properties of closely related compounds, such as N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl) carbamide (ACP-103), have been explored, showing potent inverse agonist activity at 5-HT2A receptors. This indicates its potential for use as an antipsychotic agent, highlighting the diverse therapeutic applications of fluorinated benzamides (Vanover et al., 2006).

Antimicrobial Applications

New 5-arylidene derivatives, including those with a fluorine atom at the 4th position of the benzoyl group, have been synthesized and evaluated for their antimicrobial activity. The presence of the fluorine atom significantly enhances antimicrobial effectiveness, suggesting that derivatives of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,5-dimethoxybenzamide could have potential applications in developing new antimicrobial agents (Desai et al., 2013).

Chemical Oxidation and Stability

The chemical stability and oxidation pathways of closely related compounds, like N-(5′-methylisoxazol-3-yl)-2,6-dimethylbenzamide, have been studied, providing insights into the chemical behavior and potential metabolic pathways of this compound in biological systems. Such studies are crucial for understanding the pharmacokinetics and dynamics of these compounds within living organisms (Adolphe-Pierre et al., 1998).

Mechanism of Action

The mechanism of action of this compound is not clear from the available data. It would likely depend on the specific biological target and the context in which it is used.

properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4/c1-24-16-7-13(8-17(10-16)25-2)19(23)21-11-15-9-18(26-22-15)12-3-5-14(20)6-4-12/h3-10H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRXZYXZNALORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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